molecular formula C20H16ClNO2S2 B5052109 2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5052109
M. Wt: 401.9 g/mol
InChI Key: OFYKAZQOFOFJOH-ATVHPVEESA-N
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Description

The compound “2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one” is a complex organic molecule that contains several functional groups, including an allylthio group, a benzyloxy group, a chlorobenzylidene group, and a thiazolone ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps, including the formation of the thiazolone ring, the introduction of the allylthio and benzyloxy groups, and the formation of the chlorobenzylidene group . The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of sulfur in the thiazolone ring and the allylthio group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allylthio group could potentially participate in reactions involving the sulfur atom, such as oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it has biological activity, it could potentially interact with various biological targets, depending on the specific functional groups present in the molecule .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S2/c1-2-10-25-20-22-17(19(23)26-20)12-15-11-16(21)8-9-18(15)24-13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYKAZQOFOFJOH-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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